
bromopyruvic acid
Overview
Description
Bromopyruvate, specifically 3-bromopyruvate, is a halogenated derivative of pyruvate. It is a small molecule known for its potent anticancer properties. The compound has gained significant attention due to its ability to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. This inhibition leads to the depletion of adenosine triphosphate (ATP), which is crucial for cancer cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromopyruvate can be synthesized through the halogenation of pyruvate. The typical method involves the reaction of pyruvic acid with bromine in the presence of a solvent and sulfuric acid. The reaction conditions are carefully controlled to ensure the complete conversion of pyruvic acid to bromopyruvate .
Industrial Production Methods: In an industrial setting, the production of bromopyruvate follows a similar synthetic route but on a larger scale. The process involves stirring pyruvic acid with a solvent and sulfuric acid, followed by the addition of bromine. The reaction is monitored until the reaction liquid changes, indicating the completion of the process .
Chemical Reactions Analysis
Types of Reactions: Bromopyruvate undergoes several types of chemical reactions, including:
Substitution Reactions: Bromopyruvate can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions with bromopyruvate include thiols and amines.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, when reacting with thiols, the product is a thiol-substituted pyruvate .
Scientific Research Applications
Anticancer Properties
Mechanism of Action
3-Bromopyruvate acts primarily as an inhibitor of glycolysis, specifically targeting hexokinase II (HK2), which is often overexpressed in cancer cells. This inhibition leads to decreased ATP levels and induces cell death through various mechanisms, including apoptosis and ferroptosis . The compound also disrupts mitochondrial function and enhances oxidative stress within tumor cells .
Case Studies
- Preclinical Studies : In a notable study, 19 out of 34 mice with hepatocellular carcinoma treated with 3-BP were completely cured, demonstrating significant anticancer efficacy . Another study indicated that 3-BP effectively eradicated tumors in rat models without apparent cytotoxic effects on normal tissues .
- Human Case Reports : The first human case report of 3-BP treatment involved a patient with hepatocellular carcinoma who experienced prolonged survival after receiving the compound .
Overcoming Drug Resistance
Recent research has shown that co-treatment with 3-Bromopyruvate and cetuximab can overcome resistance to cetuximab in colorectal cancer (CRC) patients. The combination therapy was found to synergistically induce cell death in cetuximab-resistant CRC cell lines by promoting ferroptosis and autophagy, thereby enhancing treatment efficacy .
Modulation of Immune Responses
3-Bromopyruvate has also been investigated for its effects on autoimmune diseases. In a study involving SKG mice, BrPA treatment resulted in reduced arthritis severity by promoting regulatory T cell differentiation while inhibiting Th17 cell activation. This suggests potential applications in treating autoimmune conditions through metabolic modulation of immune responses .
Effects on Metabolic Disorders
The compound has been shown to regulate glucose metabolism by targeting aerobic glycolysis pathways, particularly in triple-negative breast cancer (TNBC) cells. By downregulating c-Myc expression and inhibiting HK2 activity, 3-BP effectively suppressed lactate production and ATP generation, indicating its potential as a therapeutic agent for metabolic dysregulation associated with cancer .
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer Therapy | Inhibits glycolysis via hexokinase II inhibition | Complete tumor eradication in preclinical models |
Overcoming Drug Resistance | Synergistic effects with cetuximab | Induces ferroptosis and autophagy in resistant CRC |
Immune Modulation | Enhances Treg cell differentiation | Reduces severity of autoimmune arthritis |
Metabolic Regulation | Targets aerobic glycolysis in TNBC | Suppresses lactate and ATP production |
Mechanism of Action
The mechanism of action of bromopyruvate involves its ability to inhibit glycolysis. It targets hexokinase-2, an enzyme that is often overexpressed in cancer cells and is crucial for glycolysis. By inhibiting this enzyme, bromopyruvate disrupts the production of ATP, leading to energy depletion and cell death in cancer cells . Additionally, bromopyruvate can inhibit mitochondrial oxidative phosphorylation, further contributing to its anticancer effects .
Comparison with Similar Compounds
2-Deoxyglucose: Another glycolysis inhibitor that targets hexokinase but is less potent than bromopyruvate.
Dichloroacetate: Inhibits pyruvate dehydrogenase kinase, thereby promoting oxidative phosphorylation over glycolysis.
Uniqueness of Bromopyruvate: Bromopyruvate is unique due to its dual action on both glycolysis and mitochondrial oxidative phosphorylation. This dual targeting makes it a highly effective anticancer agent compared to other glycolysis inhibitors .
Biological Activity
Bromopyruvic acid (3-bromopyruvate, 3-BrPA) is a compound that has garnered attention in the field of cancer research due to its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic pathways, and implications for cancer therapy.
3-Bromopyruvate primarily exerts its effects through the inhibition of glycolytic and mitochondrial enzymes, leading to altered energy metabolism in cancer cells. The compound has been shown to selectively target tumor cells while sparing normal cells, which is a significant advantage in cancer therapy.
- Glycolysis Inhibition : 3-BrPA inhibits key glycolytic enzymes, thereby disrupting glucose metabolism in cancer cells. This inhibition leads to reduced ATP production, which is crucial for cancer cell survival and proliferation .
- Tricarboxylic Acid Cycle (TCA) Disruption : Research indicates that 3-BrPA also affects the TCA cycle by inhibiting enzymes such as isocitrate dehydrogenase (IDH), α-ketoglutarate dehydrogenase (α-KD), and succinate dehydrogenase (SDH). These effects impair the ability of cancer cells to utilize glutamine and other substrates for energy production .
Effects on Cellular Metabolism
The following table summarizes the specific enzymatic activities affected by 3-bromopyruvate:
Enzyme | Inhibition (%) | Effect on Cancer Cells |
---|---|---|
Glycolytic Enzymes | Varies | Decreased ATP production |
Isocitrate Dehydrogenase (IDH) | ~40% | Impaired TCA cycle function |
α-Ketoglutarate Dehydrogenase | ~50% | Reduced glutaminolysis |
Succinate Dehydrogenase (SDH) | ~70% | Disrupted mitochondrial respiration |
Pyruvate Dehydrogenase (PDH) | ~50% | Impaired conversion of pyruvate to acetyl-CoA |
Induction of Oxidative Stress
In addition to metabolic inhibition, 3-BrPA induces oxidative stress in treated cells. A study demonstrated that treatment with 3-BrPA led to a significant decrease in reduced glutathione levels and antioxidant enzyme activities in human erythrocytes. This oxidative stress contributes to the cytotoxic effects observed in tumor cells .
Case Studies and Research Findings
- HepG2 Cell Studies : In research involving HepG2 liver cancer cells, 3-BrPA was found to increase the oxidized status of thiol groups, indicating a shift towards oxidative stress. The study highlighted that this compound could selectively target tumor cells by exploiting their reliance on glycolysis and glutaminolysis for energy .
- Erythrocyte Antioxidant Defense : A study focused on human erythrocytes revealed that 3-BrPA treatment resulted in decreased activities of superoxide dismutase (SOD) and glutathione S-transferase (GST), leading to compromised antioxidant defenses. This suggests that while 3-BrPA is effective against cancer cells, it may also induce systemic oxidative stress if not managed properly .
- Animal Models : In vivo studies have shown that administration of 3-BrPA can significantly inhibit tumor growth in mouse models. The compound's ability to disrupt metabolic pathways critical for tumor survival has been a focal point for developing new therapeutic strategies against various cancers .
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing bromopyruvic acid, and how are purity and structural integrity validated?
this compound is typically synthesized via bromination of pyruvic acid derivatives. For example, in studies involving enzyme inhibition, this compound is synthesized under controlled acidic conditions using bromine or N-bromosuccinimide (NBS) as brominating agents. Characterization involves:
- Nuclear Magnetic Resonance (NMR) to confirm molecular structure.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% is standard for biochemical assays).
- Mass Spectrometry (MS) for molecular weight validation.
Reproducibility requires strict control of reaction temperature (e.g., 0–4°C for bromination) and stoichiometric ratios .
Q. How is this compound’s stability maintained in experimental settings, and what are common degradation factors?
this compound is light- and temperature-sensitive. Best practices include:
- Storing solutions in amber vials at -20°C.
- Preparing fresh solutions for in vitro assays (degradation occurs within 24 hours at 4°C).
- Monitoring pH (acidic buffers stabilize the compound). Degradation products (e.g., bromine gas or pyruvate) can be detected via gas chromatography (GC) or UV-Vis spectroscopy .
Q. What in vitro models are used to evaluate this compound’s metabolic effects?
Common models include:
- Cancer Cell Lines (e.g., MDA-MB-231 triple-negative breast cancer cells) to study glycolysis inhibition via hexokinase 2 (HK2) targeting.
- Enzyme Assays (e.g., spectrophotometric NADH-coupled assays) to quantify HK2 activity post-treatment.
- Mitochondrial Respiration Analysis using Seahorse XF Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .
Advanced Research Questions
Q. How does this compound selectively inhibit HK2 in cancer cells without affecting normal cells?
Mechanistic studies reveal that this compound targets the ATP-binding domain of HK2, which is overexpressed in cancer cells. Methodologies include:
- siRNA Knockdown : Silencing HK2 in normal cells reduces this compound’s cytotoxicity, confirming target specificity.
- Western Blotting : Quantifying c-Myc and TXNIP expression changes to link HK2 inhibition to mitochondrial apoptosis pathways.
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies lactate and ATP depletion in treated cells .
Q. What contradictions exist in this compound’s reported efficacy across cancer models, and how can they be resolved?
Discrepancies arise due to:
- Cell Line Variability : TNBC cells show higher sensitivity (IC50: 50–100 µM) compared to non-TNBC cells (IC50: >200 µM).
- Microenvironment Factors : Hypoxia reduces this compound uptake due to altered glucose transporter (GLUT1) expression.
- Experimental Design : Studies using 2D monolayers vs. 3D spheroids report differing apoptosis rates. Resolving these requires:
Q. What methodological challenges arise when studying this compound’s off-target effects, and how are they mitigated?
Off-target effects include:
- Reactive Oxygen Species (ROS) Generation : Detected via DCFH-DA fluorescence assays.
- Non-HK2 Interactions : Use CRISPR-Cas9 HK2-knockout cell lines as controls.
- Thiol Group Reactivity : Pre-treatment with N-acetylcysteine (NAC) distinguishes HK2-specific effects from redox-mediated toxicity.
Multivariate analysis (e.g., PCA) of proteomic datasets helps isolate pathway-specific responses .
Q. How is this compound’s pharmacokinetic profile optimized for preclinical studies?
Key strategies involve:
- Prodrug Formulation : Ester derivatives (e.g., methyl bromopyruvate) improve bioavailability.
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation.
- Pharmacodynamic Markers : Serial blood sampling and LC-MS/MS quantify plasma half-life (t1/2: ~30 minutes in mice) .
Q. Data Contradiction and Reproducibility
Q. How can researchers address variability in this compound’s IC50 values across studies?
Factors influencing variability include:
- Cell Confluence : Higher confluence reduces drug uptake.
- Assay Duration : Short-term exposures (24h) underestimate cytotoxicity.
- Batch-to-Batch Variability : Rigorous QC (NMR, HPLC) of synthesized batches is critical.
Standardizing protocols using guidelines from Analytical and Bioanalytical Chemistry enhances cross-study comparability .
Q. What evidence supports this compound’s role in inducing mitochondrial-mediated apoptosis, and what methods confirm this?
Key evidence includes:
- Cytochrome C Release : Subcellular fractionation and ELISA.
- Bax/Bcl-2 Ratio : qPCR and immunofluorescence.
- Caspase-3 Activation : Fluorometric assays using DEVD-pNA substrates.
Contradictions arise in cells with mutated apoptotic pathways (e.g., p53-null), necessitating pathway enrichment analysis .
Properties
IUPAC Name |
3-bromo-2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZDZJYSJLDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040940 | |
Record name | 3-Bromo-2-oxopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-59-3 | |
Record name | Bromopyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromopyruvate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bromopyruvic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bromopyruvic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-bromo-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Bromo-2-oxopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-oxopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOPYRUVATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.